molecular formula C16H17N3O2 B2471946 N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide CAS No. 940235-61-0

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

Cat. No. B2471946
CAS RN: 940235-61-0
M. Wt: 283.331
InChI Key: MNJJZQXJQDOOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide, commonly known as CPP-ACP, is a bioactive compound that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a white crystalline powder that is water-soluble and has a molecular weight of 397.48 g/mol.

Mechanism of Action

CPP-ACP works by binding to tooth surfaces and forming a protective layer that prevents demineralization and promotes remineralization. It also inhibits the growth and metabolism of cariogenic bacteria by disrupting their cell membranes and altering their gene expression. CPP-ACP has also been found to enhance the uptake of calcium and phosphate ions, which are essential for remineralization.
Biochemical and Physiological Effects
CPP-ACP has been shown to increase the microhardness and mineral content of enamel and dentin, making them more resistant to acid dissolution. It also reduces the solubility of calcium phosphate, which helps to prevent the formation of caries lesions. CPP-ACP has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-ACP in lab experiments is its ability to mimic the natural process of enamel and dentin remineralization. It is also relatively easy to synthesize and can be incorporated into various dental materials. However, CPP-ACP has some limitations, such as its sensitivity to pH and temperature changes, which may affect its stability and effectiveness.

Future Directions

There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can improve its stability and effectiveness. Another area of focus is the investigation of its potential in treating other dental conditions such as periodontitis and pulpitis. Additionally, there is a need for more clinical studies to evaluate its safety and efficacy in humans.
Conclusion
CPP-ACP is a promising bioactive compound that has shown potential in preventing and treating dental caries. Its ability to remineralize enamel and dentin, inhibit the growth of cariogenic bacteria, and improve the mechanical properties of dental materials make it a valuable tool in the field of dentistry. Further research is needed to fully explore its therapeutic potential and develop new applications.

Synthesis Methods

CPP-ACP can be synthesized through a reaction between 1-cyanocyclohexane and 4-cyanophenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product, CPP-ACP.

Scientific Research Applications

CPP-ACP has been extensively studied for its potential in preventing and treating dental caries. It has been found to be effective in remineralizing enamel and dentin, reducing the progression of caries lesions, and inhibiting the growth of cariogenic bacteria such as Streptococcus mutans. CPP-ACP has also been investigated for its potential in treating dentin hypersensitivity, reducing plaque formation, and improving the mechanical properties of dental materials.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJJZQXJQDOOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

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